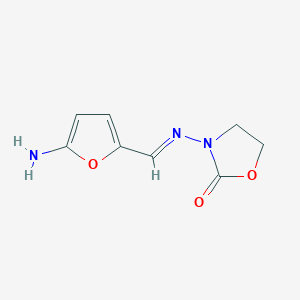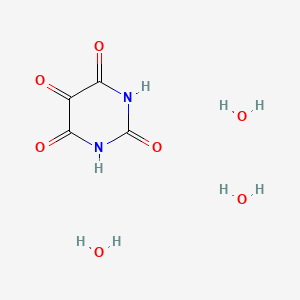
(Z)-1-Methoxyhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Methoxyhex-3-ene is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to a hexene chain The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Methoxyhex-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the Z-alkene configuration. The reaction conditions are optimized to maintain the integrity of the methoxy group and prevent isomerization to the E-configuration.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-Methoxyhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond to form (Z)-1-Methoxyhexane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at reflux temperature.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: (Z)-1-Methoxyhexane.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-1-Methoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (Z)-1-Methoxyhex-3-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The double bond configuration plays a crucial role in determining the compound’s reactivity and selectivity in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-Methoxyhex-3-ene: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
1-Methoxyhexane: The fully saturated analog without the double bond.
1-Hexene: The parent hydrocarbon without the methoxy group.
Uniqueness
(Z)-1-Methoxyhex-3-ene is unique due to its Z-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
70220-06-3 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(Z)-1-methoxyhex-3-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4- |
Clé InChI |
KUPODEXLSGEWFR-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCOC |
SMILES canonique |
CCC=CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
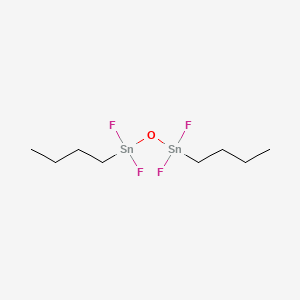



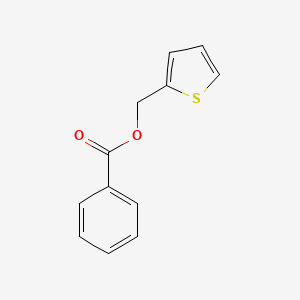

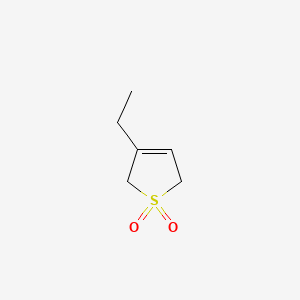
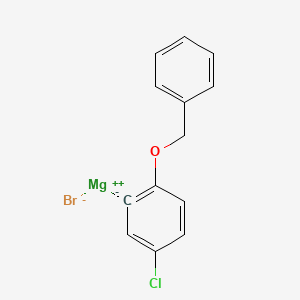
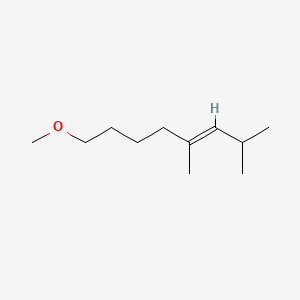
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
